molecular formula C27H44O B192480 Tachysterol 3 CAS No. 17592-07-3

Tachysterol 3

Cat. No.: B192480
CAS No.: 17592-07-3
M. Wt: 384.6 g/mol
InChI Key: YUGCAAVRZWBXEQ-FMCTZRJNSA-N
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Description

Tachysterol 3 is a hydroxy seco-steroid that results from the photoisomerization of previtamin D3. It is one of the isomers formed during the ultraviolet irradiation of 7-dehydrocholesterol, which is a precursor to vitamin D3. This compound is biologically active and plays a role in various metabolic pathways, particularly those involving vitamin D metabolism .

Scientific Research Applications

Tachysterol 3 has several scientific research applications across different fields:

Chemistry:

Biology:

Medicine:

Industry:

Future Directions

Recent advances in vitamin D biology have provided a new understanding of the biological function of tachysterol 3 . The intracellular action of vitamin D3 (D3)- and lumisterol (L3)-hydroxyderivatives in photoprotection against UVR has been studied . These studies provide mechanistic explanations for the diverse and sometimes contradictory actions of vitamin D . They also emphasize that UVB-induced vitamin D signaling can be different from that observed after oral vitamin D delivery .

Biochemical Analysis

Biochemical Properties

Tachysterol 3 interacts with various enzymes, proteins, and other biomolecules. CYP11A1 and CYP27A1 are known to hydroxylate this compound, producing 20S-hydroxythis compound [20S (OH)T 3] and 25 (OH)T 3, respectively . These metabolites have been detected in the human epidermis and serum .

Cellular Effects

This compound and its metabolites have significant effects on various types of cells and cellular processes. For instance, 20S (OH)T 3 and 25 (OH)T 3 have been found to inhibit the proliferation of epidermal keratinocytes and dermal fibroblasts. They also stimulate the expression of differentiation and anti-oxidative genes in keratinocytes in a similar manner to 1,25-dihydroxyvitamin D3 .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts on the vitamin D receptor (VDR) as demonstrated by image flow cytometry and the translocation of VDR coupled GFP from the cytoplasm to the nucleus of melanoma cells . This compound hydroxyderivatives showed high-affinity binding to the ligand-binding domain (LBD) of the liver X receptor (LXR) α and β, and the peroxisome proliferator-activated receptor γ (PPARγ) in LanthaScreen TR-FRET coactivator assays .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. After photoexcitation, the first excited singlet state (S 1) of this compound decays with a lifetime of 882 fs . Due to its large extinction coefficient and mostly unreactive behavior, this compound acts mainly as a Sun shield suppressing previtamin D formation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The metabolites produced by noncanonical vitamin D activation and activation of lumisterol and this compound are biologically active in ex vivo and in vivo experimental models and are nontoxic and noncalcemic at suprapharmacological doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a product of the photochemical transformation of 7-dehydrocholesterol (7DHC) after it absorbs UVB energy . CYP11A1 and CYP27A1 hydroxylate this compound, producing 20S-hydroxythis compound [20S (OH)T 3] and 25 (OH)T 3, respectively .

Transport and Distribution

It is known that this compound and its metabolites act on the vitamin D receptor (VDR), as demonstrated by image flow cytometry and the translocation of VDR coupled GFP from the cytoplasm to the nucleus of melanoma cells .

Subcellular Localization

It is known that this compound and its metabolites act on the vitamin D receptor (VDR), as demonstrated by image flow cytometry and the translocation of VDR coupled GFP from the cytoplasm to the nucleus of melanoma cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tachysterol 3 is synthesized through the ultraviolet irradiation of 7-dehydrocholesterol. This process involves exposing 7-dehydrocholesterol to UVB light, which leads to the formation of previtamin D3. Previtamin D3 then undergoes a thermal isomerization to form this compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves a two-step high-performance liquid chromatography (HPLC) method. Initially, 7-dehydrocholesterol is irradiated in a phototherapy chamber equipped with UVB lamps. The resulting mixture is then separated using a semi-preparative normal phase column followed by an analytical reverse-phase column to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Tachysterol 3 undergoes various chemical reactions, including hydroxylation and isomerization. It can be hydroxylated by enzymes such as CYP11A1 and CYP27A1 to produce hydroxyderivatives like 20S-hydroxythis compound and 25-hydroxythis compound .

Common Reagents and Conditions:

Major Products Formed:

  • 20S-hydroxythis compound
  • 25-hydroxythis compound

These hydroxyderivatives are biologically active and interact with various receptors in the body .

Properties

IUPAC Name

(1S)-3-[(E)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGCAAVRZWBXEQ-FMCTZRJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317912
Record name Tachysterol3
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tachysterol 3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006560
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17592-07-3
Record name Tachysterol3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17592-07-3
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Record name Tachysterol3
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tachysterol3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,6E)-9,10-secocholesta-5(10),6,8-trien-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.768
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Record name TACHYSTEROL 3
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Record name Tachysterol 3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006560
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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